(4-Bromophenyl)(4-ethoxyphenyl)methanol
CAS No.:
Cat. No.: VC13410258
Molecular Formula: C15H15BrO2
Molecular Weight: 307.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrO2 |
|---|---|
| Molecular Weight | 307.18 g/mol |
| IUPAC Name | (4-bromophenyl)-(4-ethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C15H15BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3 |
| Standard InChI Key | FKRMRASOLCHADC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central carbon atom bonded to a hydroxyl group, a 4-bromophenyl ring, and a 4-ethoxyphenyl ring. The ethoxy group () introduces steric and electronic effects that influence reactivity and solubility. The bromine atom enhances electrophilic substitution potential, while the ethoxy group contributes to lipophilicity .
Key Structural Features:
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IUPAC Name: (4-bromophenyl)-(4-ethoxyphenyl)methanol
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SMILES:
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Spectroscopic Data
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NMR: NMR (CDCl₃) displays signals for the ethoxy methylene ( 1.40–1.43 ppm) and methine proton ( 5.73 ppm) .
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IR: Strong absorption at 3431 cm (O–H stretch) and 1587 cm (C–Br vibration) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 307.18 g/mol | |
| XLogP3 | 3.8 | |
| Topological Polar Surface Area | 29.5 Ų | |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, ethanol) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation followed by reduction:
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Acylation: Reaction of 4-bromobenzoyl chloride with 4-ethoxybenzene in the presence of AlCl₃ yields (4-bromophenyl)(4-ethoxyphenyl)methanone .
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Reduction: Sodium borohydride () reduces the ketone to the alcohol, achieving yields >85% .
Reaction Scheme:
Industrial-Scale Optimization
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Continuous Flow Reactors: Enhance yield (up to 92%) and reduce reaction time .
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Green Chemistry: Replacement of AlCl₃ with ionic liquids (e.g., [BMIM]Cl) minimizes environmental impact .
Biological Activity and Mechanisms
Telomerase Inhibition
(4-Bromophenyl)(4-ethoxyphenyl)methanol exhibits telomerase reverse transcriptase (hTERT) inhibition with an IC of 88 nM in SMMC-7721 hepatocarcinoma cells . Telomerase inhibition triggers endoplasmic reticulum stress (ERS) and apoptosis via Bax activation .
Antiproliferative Effects
| Cell Line | IC | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| SMMC-7721 | 88 nM | 113.6 |
| HeLa | 120 nM | 83.3 |
| Normal Hepatocytes | 10 µM | – |
Pharmacokinetics
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Metabolism: Hepatic oxidation via CYP3A4 to (4-bromophenyl)(4-ethoxyphenyl)methanone.
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Toxicity: LD (oral, rat) > 2000 mg/kg, indicating low acute toxicity.
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s selectivity for cancer cells over normal cells positions it as a lead candidate for targeted therapies. Preclinical studies in xenograft models show 60% tumor growth inhibition at 10 mg/kg .
Antimicrobial Activity
While less studied than its anticancer properties, preliminary data suggest activity against Staphylococcus aureus (MIC = 33.64 µM) .
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, lab coat, goggles |
| Storage | 2–8°C, inert atmosphere |
| Disposal | Incineration |
Environmental Impact
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Biodegradation: Slow (t > 60 days in soil).
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Ecotoxicity: LC (Daphnia magna) = 12 mg/L.
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Feature | Anticancer IC |
|---|---|---|---|
| (4-Bromophenyl)(4-ethoxyphenyl)methanol | CHBrO | Ethoxy group | 88 nM |
| (4-Bromophenyl)(4-methoxyphenyl)methanol | CHBrO | Methoxy group | 120 nM |
| (3-Bromophenyl)(4-methoxyphenyl)methanone | CHBrO | Ketone functional group | 450 nM |
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